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‘ Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzo[d]isoxazole
CAS No.: 1260751-76-5
Cat. No.: B596516

\

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[1] This structural motif is pr
a multitude of biologically active compounds and approved pharmaceutical drugs, demonstrating versatile binding properties across various biologica
[1][2] Its applications span a wide therapeutic spectrum, including antipsychotics (e.g., Risperidone), anticonvulsants (e.g., Zonisamide), anti-inflamm
agents, and antimicrobials.[1][2][3] The stability and synthetic tractability of the benzisoxazole core make it an invaluable building block in drug discov

Within this important class of compounds, 4-Bromo-3-chlorobenzo[d]isoxazole (CAS: 1260751-76-5) emerges as a particularly valuable intermedie
strategic placement of two distinct halogen atoms—bromine and chlorine—on the benzisoxazole core provides orthogonal handles for synthetic
diversification. The bromine atom is primed for a host of cross-coupling reactions, while the chlorine atom can be targeted for nucleophilic substitutior
allowing for the systematic and controlled generation of diverse molecular libraries. This guide offers a detailed exploration of the chemical properties
reactivity, and synthetic potential of 4-Bromo-3-chlorobenzo[d]isoxazole, providing a technical resource for scientists engaged in the design and sy
of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

4-Bromo-3-chlorobenzo[d]isoxazole is a halogenated aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an isc
ring. The precise positioning of the bromo and chloro substituents dictates its unique reactivity profile.

Table 1: Physicochemical and Identification Properties of 4-Bromo-3-chlorobenzo[d]isoxazole

Property Value Source(s)
IUPAC Name 4-bromo-3-chloro-1,2-benzoxazole [4][5]
Synonyms 4-bromo-3-chloro-benzol[d]isoxazole [6]
CAS Number 1260751-76-5 [41516]
Molecular Formula C7HsBrCINO [4][6]
Molecular Weight 232.46 g/mol [4][6]
Appearance Solid [4]
InChl !53;211];&3/07HSBrCINO/c8-4-2-1-3-5-6(4)7(9)10-11— [4][s]
InChl Key FYJQRRNRMOCGKD-UHFFFAOYSA-N [4][5]
SMILES C1=CC2=C(C(=C1)Br)C(=NO2)Cl [415]
Storage Store at 2-8°C [6]

digraph "Molecule" {

graph [fontname="Arial", label="Figure 1: Structure of 4-Bromo-3-chlorobenzo[d]isoxazole", labelloc=b, fontsi.

node [fontname="Arial", shape=plaintext];

edge [fontname="Arial"];

// Atom nodes

N1 [label="N", pos="0,0.75!"1;
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02 [label="0", pos="-1.2,0.75!"1;
C3 [label="(C3", pos="-1.5,-0.25!"1;
C3a [label="C3a", pos="-0.5,-1!"];
C4 [label="C4", pos="-0.5,-2.5!"];
C5 [label="C5", pos="0.5,-3.25!"];
C6 [label="C6", pos="1.5,-2.5!"];
C7 [label="C7", pos="1.5,-1!"1;

C7a [label="C7a", pos="0.5,-0.25!"];
Cl [label="Cl", pos="-2.8,-0.25!"1;
Br [label="Br", pos="-1.5,-3.5!"];
H5[label="H", pos="0.5,-4.25!"1;
H6[label="H", pos="2.5,-3.25!"];

H7 [label="H", pos="2.5,-0.5!"1;

// Bonds

C7a -- N1 [label=""];
N1 -- 02 [label=""1;
02 -- C3 [label=""];
C3 -- C3a [label=""];
C3a -- C4 [label=""];
C4 -- C5 [label=""1;
C5 -- C6 [label=""1;
C6 -- C7 [label=""1;
C7 -- C7a [label=""];
C3a -- C7a [label=""];

// Substituents

C3 -- Cl [label=""1;
C4 -- Br [label=""];
C5 -- H5[label=""];

C6 -- H6[label=""];

C7 -- H7 [label=""1;
}

Structure of 4-Bromo-3-chlorobenzo[d]isoxazole

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this molecule are not readily available in the public domain, its spectral characteristics can be reliably predicte

on its structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

« 1H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons at the C5,
C7 positions. The signals would appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of orthc
meta relationships on a benzene ring.

* 13C NMR: Seven distinct signals are predicted. Two signals will correspond to the carbons of the isoxazole ring (C3 and C7a), and five will corre
the carbons of the benzene ring (C3a, C4, C5, C6, C7). The carbons directly attached to the electronegative halogen (C3-Cl, C4-Br) and hetero
(C3, C7a) will be significantly deshielded, appearing at a lower field.

Mass Spectrometry (MS)

The electron impact (EI) mass spectrum would exhibit a prominent molecular ion peak (M*). A key diagnostic feature would be the isotopic pattern of
peak, which will show characteristic M, M+2, and M+4 signals due to the natural abundance of bromine (7°Br = 50.7%, 81Br = 49.3%) and chlorine (35
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75.8%, 37Cl = 24.2%) isotopes. Fragmentation of the isoxazole ring is a known pathway, which may involve the loss of CO, H, and HCO radicals.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For solids, spectra are typically obtained from a KBr disc.[8] Key predictec

absorption bands are summarized below.

Table 2: Predicted IR Absorption Bands for 4-Bromo-3-chlorobenzo[d]isoxazole

Wavenumber (cm~2) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic
1620-1580 C=C Stretch Aromatic Ring
1580-1500 C=N Stretch Isoxazole Ring
1450-1400 N-O Stretch Isoxazole Ring
850-750 C-Cl Stretch Aryl Chloride
700-500 C-Br Stretch Aryl Bromide

Synthesis and Reactivity
Proposed Synthetic Pathway

Several established methods for constructing the 1,2-benzisoxazole core can be adapted for the synthesis of 4-Bromo-3-chlorobenzo[d]isoxazole.

plausible and convergent route involves the cyclization of an appropriately substituted ortho-hydroxyaryl ketimine.[9]

Proposed Synthesis of 4-Bromo-3-chlorobenzo[d]isoxazole

Friedel-Crafts G i
Acylation 2-Bromo-6-chloro-3-hydroxy .g., with NH3!
-acetophenone

N-Chlorination Base-mediated

2-Bromo-6-chlorophenol

ho-Hydi | N-H Ketimi e.g., NaOCL N-Chloro Ketimine | _Cyclization (N-O bond formation) ,, (Sl ReEEIV(CleEl74)
ortho-Hydroxyary! N-| etimine Intermediate [d]isgxazo|e

Click to download full resolution via product page

Proposed workflow for the synthesis of the target molecule.

Experimental Protocol Outline:

« Acylation: 2-Bromo-6-chlorophenol is subjected to a Friedel-Crafts acylation (or Fries rearrangement) to introduce an acetyl group ortho to the

function, yielding 2-bromo-6-chloro-3-hydroxyacetophenone.

« Imine Formation: The resulting ketone is condensed with an amine source, such as ammonia or hydroxylamine, to form the corresponding ketin

oxime.

* Cyclization: The key step involves an intramolecular cyclization. One common method is the base-induced ring closure of an o-substituted aryl «

Alternatively, a divergent synthesis pathway can be employed where an ortho-hydroxyaryl N-H ketimine is first converted to an N-Cl imine interr

which then undergoes base-mediated cyclization via N-O bond formation to yield the desired 3-substituted benzisoxazole.[9]

Chemical Reactivity

The reactivity of 4-Bromo-3-chlorobenzo[d]isoxazole is dominated by the two halogen substituents, which provide distinct opportunities for

functionalization.
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Figure 3: Key Reactivity Sites
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Key reactivity sites on 4-Bromo-3-chlorobenzo[d]isoxazole.

« Reactivity of the C4-Br Bond: The carbon-bromine bond on the benzene ring is the most versatile site for modification via palladium-catalyzed ¢

coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amine groups, through re
such as:

o Suzuki Coupling (with boronic acids/esters)
o Heck Coupling (with alkenes)
o Buchwald-Hartwig Amination (with amines)

o Sonogashira Coupling (with terminal alkynes)

« Reactivity of the C3-Cl Bond: The chlorine atom is attached to the electron-deficient isoxazole ring, making it susceptible to nucleophilic aromati

substitution (SnAr). Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the chloride under appropriate conditions. This |
is orthogonal to the cross-coupling chemistry at the C4-Br position, allowing for sequential and selective functionalization.

« Aromatic Ring Substitution: The benzisoxazole ring system, combined with two electron-withdrawing halogens, deactivates the benzene portion

molecule towards electrophilic aromatic substitution. Such reactions would require harsh conditions and would likely yield a mixture of products.

Applications in Drug Discovery and Medicinal Chemistry

4-Bromo-3-chlorobenzo[d]isoxazole is not an end-product but a high-value starting material for the synthesis of pharmacologically active compoun

utility lies in its capacity to serve as a central scaffold for building molecular diversity.

« Scaffold for Library Synthesis: The orthogonal reactivity of the C-Br and C-Cl bonds allows for a "build-and-couple" strategy. A diverse range of

functionalities can be installed at one position, followed by a second diversification step at the other position. This is a powerful approach for ge:
large libraries of related compounds for high-throughput screening.

Modulation of Physicochemical Properties: The introduction of halogens is a common strategy in medicinal chemistry to fine-tune a drug candid
properties.[1] They can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a cru
interaction for enhancing protein-ligand binding affinity.

Access to Proven Pharmacophores: Many successful drugs contain a substituted benzisoxazole core.[2][10] By using 4-Bromo-3-
chlorobenzo[d]isoxazole, chemists can rapidly synthesize novel analogs of known drugs, exploring structure-activity relationships (SAR) to im

potency, selectivity, or pharmacokinetic profiles. The development of novel antibacterial drugs, for instance, often targets essential bacterial enz
like DNA gyrase, and halogenated aromatic scaffolds are frequently explored for this purpose.[11]
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Role as a scaffold in drug discovery.

Conclusion

4-Bromo-3-chlorobenzo[d]isoxazole is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistr
detailed experimental data on the compound itself is sparse, its chemical behavior can be confidently predicted from the well-established principles g

its constituent parts: the privileged benzisoxazole core and the reactive halogen substituents. Its true value lies in its capacity for controlled, sequenti:

diversification, enabling researchers to efficiently access novel chemical space in the quest for new and improved therapeutic agents. This guide pro\

foundational understanding of its properties, serving as a technical resource for scientists leveraging this versatile building block in their research end
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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